(S)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride
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Overview
Description
(S)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of o-tolyl, which is a functional group derived from toluene. The compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Mechanism of Action
Mode of Action
The compound’s mode of action involves a series of chemical reactions. The o-tolyl anion responsible for the rearrangement is generated through two competitive pathways: (i) a radical polar crossover route featuring a SET reduction of the initial benzylic radical formed via hydrogen atom abstraction by a triethylsilyl radical, (ii) the direct deprotonation of the o-tolyl methyl group by pentavalent silicate .
Biochemical Pathways
The compound affects the biochemical pathways involving the rearrangement of o-tolyl aryl ethers and amines. The ethers are converted to o-hydroxydiarylmethanes, while the (o-tol)(Ar)NH amines are transformed into dihydroacridines . The rearrangements of o-tolyl aryl amines depend on the nature of the amine. Secondary amines undergo deprotonation of the N-H followed by a radical rearrangement, to form dihydroacridines, while tertiary amines form both dihydroacridines and diarylmethanes through radical and/or anionic pathways .
Result of Action
The compound’s interaction with its targets leads to changes in the biochemical pathways, resulting in the formation of different products depending on the nature of the amine .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the formation of the o-tolyl anion, a key step in the compound’s mode of action, can be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride typically involves the reaction of o-tolyl derivatives with amino alcohols. One common method involves the use of Grubbs–Stoltz reagent (Et3SiH/KOtBu) to initiate the rearrangement of o-tolyl aryl ethers and amines . The reaction conditions often require a basic environment, such as the presence of potassium tert-butoxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(S)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of various chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(p-Tolyl)ethan-1-ol
- 1-(p-Tolyl)ethanol
- (p-Tolyl)ethan-1-one
Uniqueness
(S)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2S)-2-amino-2-(2-methylphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-4-2-3-5-8(7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCVRMHELDJLFA-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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